molecular formula C18H14Cl2N2O3S2 B2362752 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 922646-65-9

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2362752
CAS No.: 922646-65-9
M. Wt: 441.34
InChI Key: ORYCAXFEKMPSCP-UHFFFAOYSA-N
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Description

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dichloroaniline with a suitable thioamide under acidic conditions.

    Sulfonylation: The thiazole intermediate is then subjected to sulfonylation using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the coupling of the sulfonylated thiazole with 3-aminobenzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in biological effects.

    Signal Transduction Pathways: The compound may affect various signal transduction pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
  • N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(propylsulfonyl)benzamide
  • N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(butylsulfonyl)benzamide

Uniqueness

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S2/c1-2-27(24,25)13-5-3-4-12(8-13)17(23)22-18-21-16(10-26-18)11-6-7-14(19)15(20)9-11/h3-10H,2H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYCAXFEKMPSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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